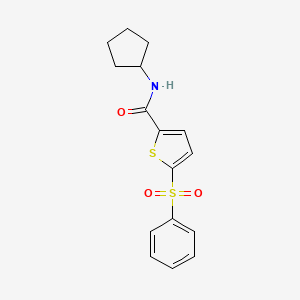![molecular formula C16H14ClN3O B7548502 N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolopyridine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as COX-2 and MMP-9. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have reported that this compound can decrease the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been reported to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide in lab experiments is its potential therapeutic applications. This compound can be used as a target for drug development in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the study of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. One of the directions is to further investigate its potential therapeutic applications in various diseases. Studies can be conducted to determine the efficacy and safety of this compound in animal models and clinical trials. Another direction is to elucidate the mechanism of action of this compound. Studies can be conducted to identify the target enzymes and pathways that are affected by this compound. Additionally, studies can be conducted to optimize the synthesis method and improve the yield and purity of this compound.
In conclusion, N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a promising compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound in drug development.
合成法
The synthesis of N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been reported in several studies. One of the most common methods involves the reaction of 3-chlorobenzylamine with 1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in the presence of a coupling agent such as EDC or DCC. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been shown to have potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, making it a potential target for drug development.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-4-1-3-11(7-13)9-19-15(21)8-12-10-20-16-14(12)5-2-6-18-16/h1-7,10H,8-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIMAAPMXKIZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CC2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorophenyl)methyl]-2-{1H-pyrrolo[2,3-B]pyridin-3-YL}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)

![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)

![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone](/img/structure/B7548481.png)
![N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide](/img/structure/B7548492.png)
![N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548500.png)
![1-{[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B7548503.png)
![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)
![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)